D-Erythrose (CAS 583-50-6) is a four-carbon aldotetrose and a fundamental chiral building block widely utilized in advanced organic synthesis and biochemical research. Typically supplied as a highly water-soluble syrup, it possesses two contiguous chiral centers in a syn configuration, making it a highly valuable 'chiral pool' precursor for the construction of complex polyhydroxylated natural products and pharmaceuticals. Beyond its structural utility, D-Erythrose is characterized by its high reactivity as a reducing sugar; it exists with a significant proportion of free acyclic aldehyde in solution, driving exceptionally fast Maillard reaction kinetics. For procurement professionals and synthetic chemists, prioritizing D-Erythrose is driven by its dual utility: it bypasses complex de novo asymmetric induction steps in synthesis and serves as an accelerated model compound in glycation and rare sugar biocatalysis [1].
Substituting D-Erythrose with its diastereomer, D-Threose, or with common hexoses like D-Glucose, fundamentally compromises both stereochemical integrity and reaction kinetics. In total synthesis, D-Erythrose provides a rigid syn diol template; replacing it with D-Threose yields the anti configuration, requiring costly and inefficient inversion steps to correct the stereochemistry. In biochemical assays, substituting D-Erythrose with D-Glucose for Maillard reaction modeling fails because hexoses predominantly exist in stable cyclic hemiacetal forms, drastically slowing down the initial Schiff base formation. Consequently, using a generic hexose substitute in glycation assays extends experimental timelines from hours to weeks [1], while using the wrong tetrose epimer in synthesis leads to complete target failure [2].
D-Erythrose exhibits an exceptionally high rate of non-enzymatic glycation compared to standard hexoses. In studies measuring the formation of Amadori products with lens crystalline proteins, D-Erythrose reacts 10-fold faster than D-Glucose. This kinetic advantage is attributed to its acyclic structure, which provides a higher level of free aldehyde groups available for initial Schiff base formation[1].
| Evidence Dimension | Rate of Amadori product formation |
| Target Compound Data | 10-fold faster reaction rate |
| Comparator Or Baseline | D-Glucose (Baseline rate) |
| Quantified Difference | 10x acceleration in glycation kinetics |
| Conditions | Reaction with lens crystalline proteins in aqueous environment |
Allows researchers to model Advanced Glycation End-product (AGE) formation in a fraction of the time required when using standard glucose.
When utilized as a substrate for metalloenzyme-catalyzed isomerization, D-Erythrose demonstrates superior conversion efficiency compared to its epimer. Using the hyperthermophilic isomerase TM0416, D-Erythrose achieves a 71% conversion yield to D-erythrulose, significantly outperforming D-Threose, which only reaches a 54.5% yield under identical conditions[1].
| Evidence Dimension | Enzymatic conversion yield to D-erythrulose |
| Target Compound Data | 71% conversion yield |
| Comparator Or Baseline | D-Threose (54.5% conversion yield) |
| Quantified Difference | 16.5% higher absolute conversion yield |
| Conditions | TM0416 metalloenzyme catalysis for 6 hours at 80°C, pH 7 |
Makes D-Erythrose the preferred, higher-yielding precursor for the industrial biocatalytic manufacturing of rare ketoses like D-erythrulose.
D-Erythrose provides a highly efficient starting point for synthesizing complex chiral targets, bypassing the need for low-yield de novo asymmetric steps. In the synthesis of (2R, 3S)-3-hydroxypipecolic acid precursors, D-Erythrose undergoes direct protection and homologation to yield N-Boc protected diol intermediates with up to 94-96% yield, perfectly preserving its native syn stereocenters [1].
| Evidence Dimension | Yield of protected chiral intermediate |
| Target Compound Data | 94-96% yield |
| Comparator Or Baseline | De novo asymmetric induction (typically lower yield and higher step count) |
| Quantified Difference | Near-quantitative yield with zero stereocenter inversion steps |
| Conditions | Protection and homologation in chiral pool synthesis of 3-hydroxypipecolic acid |
Significantly reduces step count and material loss in the procurement and scale-up of complex pharmaceutical intermediates.
Due to its 10-fold faster Amadori product formation rate compared to glucose, D-Erythrose is the optimal choice for researchers needing to rapidly induce and study Advanced Glycation End-products (AGEs) and protein cross-linking in weeks rather than months[1].
D-Erythrose is the preferred substrate for enzymatic isomerization processes, offering a 71% conversion yield. It is highly recommended for biochemical producers synthesizing rare ketoses via metalloenzyme pathways, outperforming D-Threose [2].
With its fixed syn stereocenters, D-Erythrose is an ideal starting material for the total synthesis of polyhydroxylated targets, such as Resolvin D4, (-)-swainsonine, and 3-hydroxypipecolic acid, ensuring near-quantitative yields in early protection steps [3].
Irritant